molecular formula C13H13FN2O2 B12890845 N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide

N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B12890845
M. Wt: 248.25 g/mol
InChI Key: UEVIHGSFNDDPSN-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as a carboxamide group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the reaction of 4-fluoro-3-methylphenyl isocyanate with 3,5-dimethylisoxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H13FN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)

InChI Key

UEVIHGSFNDDPSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)F

Origin of Product

United States

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